molecular formula C20H22N6O2 B4527298 N-[4-(2-methylimidazol-1-yl)phenyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide

N-[4-(2-methylimidazol-1-yl)phenyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide

Cat. No.: B4527298
M. Wt: 378.4 g/mol
InChI Key: HLCHHGJWGPBWPK-UHFFFAOYSA-N
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Description

N-[4-(2-methylimidazol-1-yl)phenyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methylimidazol-1-yl)phenyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the core pyridazinone structure, followed by the introduction of the pyrrolidine and imidazole groups through nucleophilic substitution or coupling reactions. Common reagents used in these steps include base catalysts, solvents like dimethylformamide (DMF), and protective groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methylimidazol-1-yl)phenyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions may introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action for N-[4-(2-methylimidazol-1-yl)phenyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other pyridazinone derivatives, imidazole-containing molecules, and pyrrolidine-based structures. Examples include:

  • Pyridazinone analogs with different substituents.
  • Imidazole derivatives with varying side chains.
  • Pyrrolidine-containing compounds with alternative functional groups.

Uniqueness

The uniqueness of N-[4-(2-methylimidazol-1-yl)phenyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide lies in its specific combination of functional groups, which may confer unique biological or chemical properties. Comparative studies with similar compounds can highlight differences in activity, stability, and reactivity.

Properties

IUPAC Name

N-[4-(2-methylimidazol-1-yl)phenyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-15-21-8-11-25(15)17-6-4-16(5-7-17)23-19(27)14-26-20(28)12-18(13-22-26)24-9-2-3-10-24/h4-8,11-13H,2-3,9-10,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCHHGJWGPBWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)NC(=O)CN3C(=O)C=C(C=N3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(2-methylimidazol-1-yl)phenyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide
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N-[4-(2-methylimidazol-1-yl)phenyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide
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N-[4-(2-methylimidazol-1-yl)phenyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide
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N-[4-(2-methylimidazol-1-yl)phenyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide
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N-[4-(2-methylimidazol-1-yl)phenyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide
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N-[4-(2-methylimidazol-1-yl)phenyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide

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